

# Pterocarpadiol C: A Technical Guide to Natural Sources, Isolation, and Characterization

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## Compound of Interest

Compound Name: Pterocarpadiol C

Cat. No.: B12304585

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## Introduction

**Pterocarpadiol C** is a rare 6a,11b-dihydroxypterocarpan, a class of isoflavonoids, that has been isolated from plant sources.[1][2] This technical guide provides a comprehensive overview of the natural sources, detailed isolation protocols, and spectroscopic data of **Pterocarpadiol C**. The information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

## Natural Sources

The primary natural source of **Pterocarpadiol C** identified to date is *Derris robusta*, a plant belonging to the Fabaceae family.[3] The compound has been successfully isolated from the twigs and leaves of this plant.[3][4] While the *Pterocarpus* genus is known for producing other pterocarpanes, **Pterocarpadiol C** has been specifically reported from *Derris robusta*.

## Isolation and Purification

The isolation of **Pterocarpadiol C** from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on established methodologies for the isolation of this compound.

## Experimental Protocols

### 1. Plant Material Preparation and Extraction:

- **Collection and Preparation:** The twigs and leaves of *Derris robusta* are collected and air-dried. The dried plant material is then powdered to increase the surface area for efficient extraction.
- **Extraction:** The powdered plant material (e.g., 12.0 kg) is extracted with 95% ethanol at room temperature. This process is typically carried out by maceration, where the plant material is soaked in the solvent for an extended period with occasional agitation. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude residue (e.g., approximately 870 g).

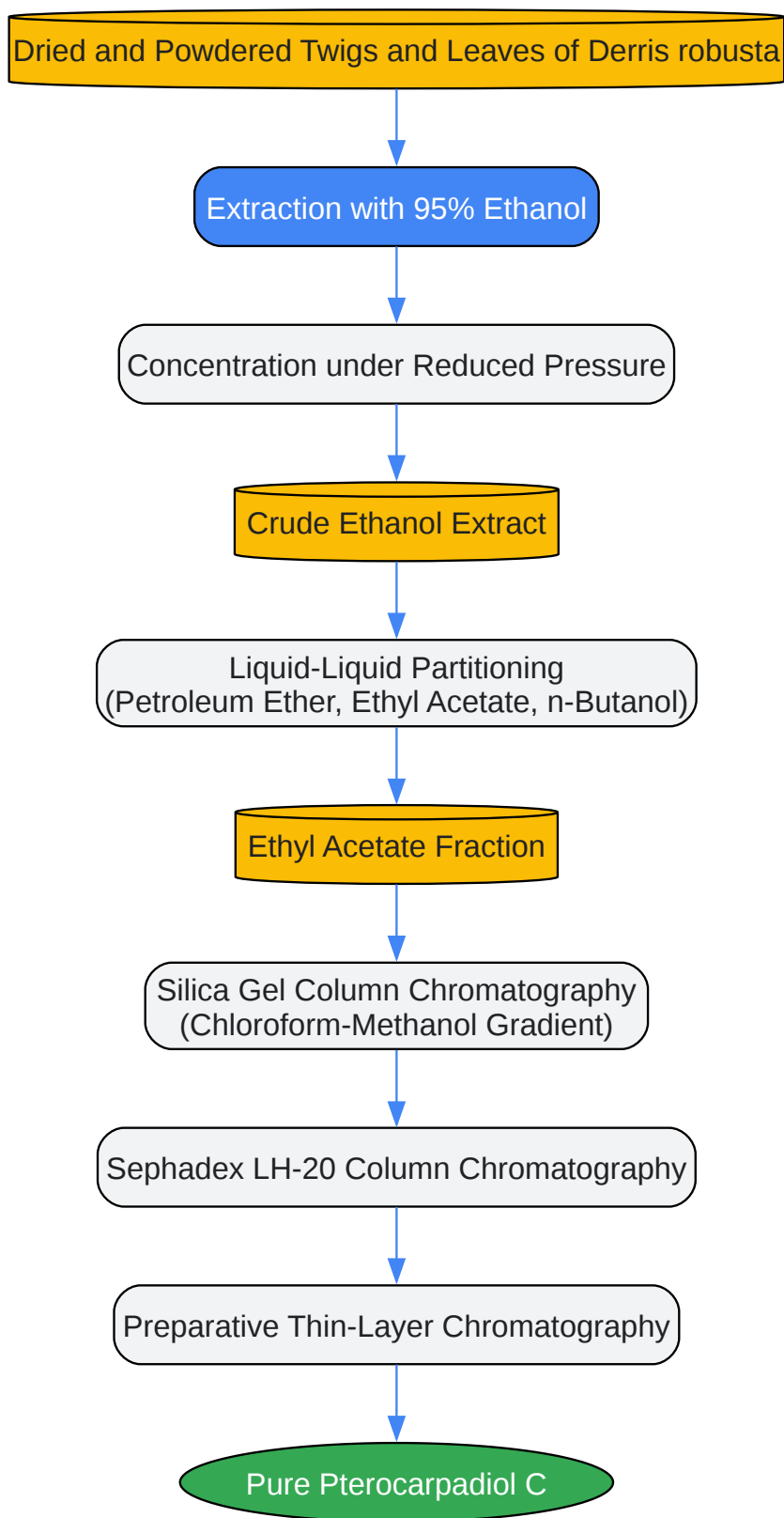
### 2. Fractionation:

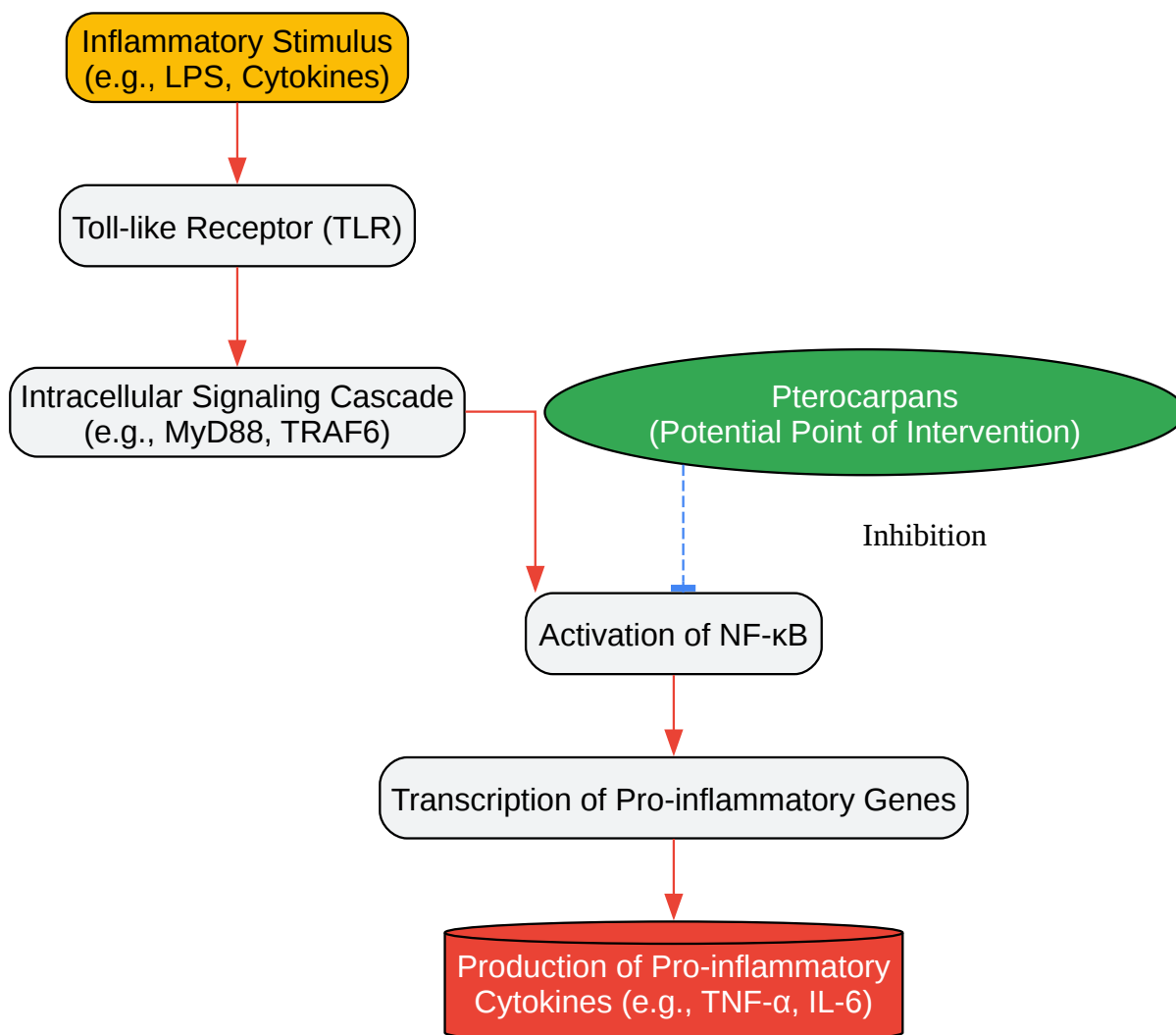
- The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity.
- A common sequence involves successive partitioning with petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility, with **Pterocarpadiol C** typically concentrating in the ethyl acetate fraction.

### 3. Chromatographic Purification:

- **Silica Gel Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol to separate the components based on their affinity for the stationary phase.
- **Sephadex LH-20 Column Chromatography:** Fractions containing **Pterocarpadiol C** are further purified by size exclusion chromatography on a Sephadex LH-20 column.
- **Preparative Thin-Layer Chromatography (pTLC):** Final purification is often achieved using preparative thin-layer chromatography to yield pure **Pterocarpadiol C**.

## Workflow for Isolation and Purification of Pterocarpadiol C





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